(4-Oxo-1-phenylcyclohexyl)methyl acetate
Description
Properties
CAS No. |
51510-02-2 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(4-oxo-1-phenylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C15H18O3/c1-12(16)18-11-15(9-7-14(17)8-10-15)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 |
InChI Key |
GSMXBXHKCYUEJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1(CCC(=O)CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
The compound (4-Oxo-1-phenylcyclohexyl)methyl acetate is an intriguing chemical with potential applications across various scientific fields, particularly in pharmaceuticals and organic synthesis. This article delves into its applications, supported by data tables and case studies, while emphasizing its significance in research and development.
Pharmaceutical Development
This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of drugs targeting a range of diseases, including metabolic disorders and inflammation.
Case Study: Drug Synthesis
A study highlighted the use of this compound as a building block for synthesizing novel anti-inflammatory agents. The derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in mediating inflammatory responses.
Organic Synthesis
This compound is also valuable in organic chemistry as an intermediate for synthesizing complex molecules. Its reactivity can be harnessed to create various functionalized compounds, contributing to advancements in synthetic methodologies.
Data Table: Synthetic Applications
| Application Type | Description | Example Compounds |
|---|---|---|
| Drug Synthesis | Used as a precursor for anti-inflammatory drugs | Arachidonic acid analogs |
| Organic Synthesis | Intermediate for complex molecule synthesis | Various heterocycles |
Recent studies have explored the biological activities associated with this compound. These include its potential effects on metabolic pathways and its role as an anti-inflammatory agent.
Research Findings
- Anti-inflammatory Effects : In vitro studies demonstrated that derivatives of this compound could significantly reduce pro-inflammatory cytokines.
- Metabolic Regulation : Preliminary research suggests that it may influence glucose metabolism, indicating potential applications in treating insulin resistance.
Material Science
Beyond pharmaceuticals, this compound can be explored for applications in material science, particularly in developing polymers or coatings that require specific chemical properties.
Case Study: Polymer Development
Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications.
Comparison with Similar Compounds
Structural Analogs from Ethyl 4-Oxocyclohexanecarboxylate Derivatives ()
Several ethyl esters of 4-oxocyclohexanecarboxylates share the 4-oxocyclohexane core but differ in substituents and ester groups. Key examples include:
- Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) : Lacks the phenyl group but shares the 4-oxo and ester motifs.
- Ethyl 1-methyl-4-oxocyclohexanecarboxylate (CAS 147905-77-9) : Includes a methyl group at the 1-position instead of phenyl.
Key Differences :
Cyclohexanol Acetate Derivatives ()
1-[2-Amino-1-(4-Methoxyphenyl)ethyl]cyclohexanol acetate features a cyclohexanol core with amino and methoxyphenyl substituents.
Comparison :
- Functional Groups: The target compound lacks amino and methoxy groups but includes a ketone. This difference may reduce hydrogen-bonding capacity but increase electrophilicity at the carbonyl carbon.
- Applications: Amino-substituted analogs are more likely to exhibit biological activity (e.g., CNS targeting), while the ketone in the target compound could make it a precursor for further synthetic modifications.
(5-Oxo-1-phenylhex-1-en-3-yl) Acetate ()
This compound has a linear hexenyl chain with a double bond and a 5-oxo group.
Comparison :
- Ring vs. Chain : The cyclohexane ring in the target compound provides rigidity and conformational stability, whereas the hexenyl chain introduces unsaturation, increasing reactivity toward addition reactions.
- Solubility : The phenyl group in both compounds enhances lipophilicity, but the linear chain in the hexenyl derivative may improve miscibility with certain organic solvents.
Methyl Acetate-Based Solvents ()
Industrial methyl acetate (purity ≥99.5%) is widely used as a green solvent.
Comparison :
- Regulatory Status : Pure methyl acetate is classified as hazardous (flammable), but the bulkier structure of the target compound might alter its volatility and safety profile .
Research Implications and Gaps
- Synthesis : The target compound may require advanced catalytic methods (e.g., Friedel-Crafts acylation) to introduce the phenyl group, as suggested by separation techniques in methyl acetate production .
- Stability: The 4-oxo group could make the compound prone to keto-enol tautomerism, affecting its storage and reactivity.
Q & A
Q. What synthetic routes are recommended for preparing (4-Oxo-1-phenylcyclohexyl)methyl acetate?
The synthesis of this compound typically involves esterification or transesterification reactions. For instance, reacting 4-oxo-1-phenylcyclohexylmethanol with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions can yield the target ester. Kinetic studies on methyl acetate hydrolysis (first-order reaction kinetics) suggest optimizing reaction time and temperature to minimize side reactions like retro-esterification . Characterization via H and C NMR can confirm ester formation by identifying the acetyl methyl signal (~2.1 ppm) and the carbonyl carbon (~170 ppm).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H NMR can resolve phenyl protons (6.5–7.5 ppm), cyclohexyl protons (1.5–2.5 ppm), and the acetate methyl group (~2.1 ppm). C NMR will highlight the carbonyl carbon (~170 ppm) and quaternary carbons in the cyclohexanone ring.
- IR Spectroscopy : Stretching vibrations for the ester carbonyl (~1740 cm) and ketone group (~1700 cm) are critical.
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H] or [M+Na]) and fragmentation patterns. Cross-referencing with PubChem’s standardized protocols for similar esters ensures accuracy .
Q. How can purity and stability be assessed during storage?
Purity is best determined via HPLC with a C18 column and UV detection (λ = 254 nm). Stability studies should monitor degradation under varying temperatures and humidity levels using accelerated aging tests. For related acetates, hydrolytic degradation follows first-order kinetics, so Arrhenius plots can predict shelf life . Store the compound in anhydrous conditions at -20°C, sealed under inert gas.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is ideal for unambiguous structural determination. Use SHELXT for structure solution and SHELXL for refinement . Key steps:
- Grow high-quality crystals via vapor diffusion (e.g., hexane/ethyl acetate).
- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine anisotropic displacement parameters and validate using R-factors (<5%). Compare bond lengths and angles with similar cyclohexanone derivatives (e.g., Acta Crystallographica reports) to identify strain or conformational anomalies .
Q. What strategies address contradictions in kinetic data from hydrolysis studies?
Contradictions often arise from inconsistent experimental conditions (e.g., pH, solvent polarity). To resolve:
- Standardize reaction conditions (e.g., fixed temperature at 25°C, buffered solutions).
- Use pseudo-first-order kinetics by maintaining excess water or acid/base catalyst.
- Analyze data with integrated rate laws (e.g., ) and validate via linear regression (R > 0.98). Discrepancies in rate constants may require re-evaluating side reactions (e.g., ester decomposition) using GC-MS .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Optimize the ground-state geometry and identify reactive sites (e.g., carbonyl carbon for nucleophilic attack).
- Calculate activation energies for proposed mechanisms (e.g., ester hydrolysis vs. ketone reduction).
- Simulate IR and NMR spectra to cross-validate experimental data. Software like Gaussian or ORCA paired with visualization tools (ORTEP) aids in interpreting results .
Methodological Considerations
- Data Validation : Cross-check crystallographic data with the Cambridge Structural Database (CSD) and spectroscopic data with PubChem entries .
- Error Analysis : For kinetic studies, calculate standard deviations across triplicate trials and report confidence intervals (95%) .
- Ethical Reporting : Exclude commercially biased sources (e.g., BenchChem) and prioritize peer-reviewed journals (e.g., Acta Crystallographica, SHELX publications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
